Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide is an intricate and interesting compound known for its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step process involving the following key stages:
Formation of the Octahydrofuro[3,4-C]Pyridin Scaffold: : This step typically involves cyclization reactions that form the octahydrofuro[3,4-C]pyridin ring system. Specific conditions might include high temperatures and the use of strong bases or acids to facilitate ring closure.
Introduction of the Pyrazole Moiety: : Through a condensation reaction with appropriate hydrazine derivatives, the pyrazole ring is introduced.
Methylation and Carboxamide Formation: : The final steps involve methylation of the pyrazole ring and formation of the carboxamide functional group under precise reaction conditions, often employing catalysts and specific reagents.
Industrial Production Methods
For industrial-scale production, optimizing reaction conditions for yield and purity is crucial. This might involve continuous flow reactors for better control over reaction parameters and scaling up multi-step syntheses with environmentally friendly solvents and reagents to minimize waste and ensure sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, primarily affecting the furo[3,4-C]pyridin ring.
Reduction: : Reduction reactions might target the carboxamide group, converting it to different functional groups under specific conditions.
Substitution: : Various substitution reactions are possible, especially on the methyl and pyrazole groups, altering its chemical properties.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. Conditions like temperature, pressure, and pH are meticulously controlled to drive the reactions toward desired products.
Major Products Formed from These Reactions
Depending on the reaction type, major products include oxidized derivatives, reduced forms with modified functional groups, and substituted compounds with different substituents replacing the methyl or pyrazole moiety.
Scientific Research Applications
This compound has shown promise in various research fields:
Chemistry: : As a building block for more complex molecules and studying reaction mechanisms.
Biology: : Investigating its interaction with biological macromolecules and cellular processes.
Medicine: : Potential pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: : Used in creating specialty chemicals and materials with specific desired properties.
Mechanism of Action
Molecular Targets and Pathways Involved
Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide exerts its effects by interacting with specific molecular targets such as enzymes and receptors, altering their function. It might inhibit certain enzymes critical for cellular functions or modulate receptor activity, influencing signal transduction pathways.
Comparison with Similar Compounds
When compared to similar compounds like N-Methyl-1H-Pyrazole-4-Carboxamide derivatives, its unique furo[3,4-C]pyridin ring system imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
List of Similar Compounds
N-Methyl-1H-Pyrazole-4-Carboxamide
1-Methyl-3,4-Dihydro-Pyridin-4-One
Furo[2,3-C]Pyridin Derivatives
Its structural uniqueness makes Rel-1-Methyl-N-(((1S,3As,7As)-Octahydrofuro[3,4-C]Pyridin-1-Yl)Methyl)-1H-Pyrazole-4-Carboxamide stand out in its field, showcasing the potential to unlock new avenues in scientific and industrial research.
Let’s see if there’s another compound or area of research that fascinates you—there’s always so much more to learn.
Properties
IUPAC Name |
N-[[(1S,3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridin-1-yl]methyl]-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-17-7-9(5-16-17)13(18)15-6-12-11-2-3-14-4-10(11)8-19-12/h5,7,10-12,14H,2-4,6,8H2,1H3,(H,15,18)/t10-,11-,12+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVGAJYSPNVLHV-SDDRHHMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NCC2C3CCNCC3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)NC[C@@H]2[C@H]3CCNC[C@H]3CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.